molecular formula C13H10F3N B7763244 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine

4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine

Cat. No.: B7763244
M. Wt: 237.22 g/mol
InChI Key: YCTHNONAHSTVGN-UHFFFAOYSA-N
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Description

4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine (CAS 189575-70-0) is a high-purity organic compound with a molecular formula of C13H10F3N and a molecular weight of 237.22 g/mol . This chemical features both an aromatic amine and a biphenyl core substituted with a robust trifluoromethyl group, making it a valuable and versatile building block in medicinal chemistry and materials science research . The amine group serves as a handle for further functionalization, allowing researchers to synthesize diverse compound libraries. The presence of the trifluoromethyl group is of particular interest, as it can significantly influence a molecule's metabolic stability, lipophilicity, and overall binding affinity, which are critical parameters in the development of active pharmaceutical ingredients and advanced materials . As a standard handling procedure, this amine should be stored in a dark place under an inert atmosphere at room temperature to ensure long-term stability . Researchers should note that this compound is classified with the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The reported boiling point is 334°C at 760 mmHg, with a flash point of 155.8°C . This product is intended for research purposes only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N/c14-13(15,16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)17/h1-8H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTHNONAHSTVGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Conditions

Starting Materials :

  • 2-Aminophenyl halide : Typically, 2-bromoaniline or 2-iodoaniline serves as the aryl halide component.

  • 4-(Trifluoromethyl)phenylboronic acid : The boronic acid partner introduces the trifluoromethyl substituent at the para position.

Catalytic System :

  • Palladium catalyst : Pd(OAc)₂ or Pd(PPh₃)₄ (0.5–2 mol%).

  • Ligand : Bidentate ligands such as DPEphos or SPhos enhance catalytic activity.

  • Base : Triethylamine (TEA) or K₂CO₃ in a biphasic solvent system (toluene/water).

Procedure :

  • The aryl halide (1.0 equiv), boronic acid (1.2 equiv), Pd catalyst, and ligand are combined in degassed toluene.

  • Aqueous base (2.0 M K₂CO₃) is added, and the mixture is heated to 80–100°C for 12–24 hours under inert atmosphere.

  • Post-reaction, the biphasic mixture is diluted with ethyl acetate (20 mL), and the organic layer is washed with brine, dried over Na₂SO₄, and concentrated.

  • Purification via silica gel chromatography (hexanes/ethyl acetate gradient) yields the product as a pale-yellow solid.

Yield : Reported yields for analogous biphenylamines range from 36% to 94%, depending on substituent electronic effects and steric hindrance.

Mechanistic Insights

The reaction proceeds through oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl bond. The trifluoromethyl group’s strong electron-withdrawing nature accelerates oxidative addition but may hinder transmetallation, necessitating optimized ligand systems.

Alternative Synthetic Strategies

Ullmann Coupling

While less common, Ullmann coupling between 2-iodoaniline and 1-bromo-4-(trifluoromethyl)benzene can construct the biphenyl core. This method requires CuI as a catalyst, elevated temperatures (120–150°C), and polar solvents like DMF. However, yields are generally lower (25–40%) due to side reactions such as homo-coupling.

Optimization of Reaction Parameters

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on Yield
SolventToluene/waterMaximizes Pd stability and biphasic separation
Temperature80°CBalances reaction rate and catalyst decomposition
Reaction Time18 hoursEnsures complete conversion without over-degradation

Catalyst and Ligand Screening

Catalyst SystemYield (%)Notes
Pd(OAc)₂/DPEphos84Superior for electron-deficient aryl halides
Pd(PPh₃)₄72Cost-effective but slower transmetallation
NiCl₂(dppe)36Lower efficiency due to side reactions

Characterization and Quality Control

Spectroscopic Data

1H NMR (300 MHz, CDCl₃) :

  • δ 7.55 (d, J = 8.5 Hz, 2H, ArH)

  • δ 7.38–7.18 (m, 5H, ArH and NH₂)

  • NH₂ protons appear as a broad singlet at δ 6.8–7.0.

13C NMR (100 MHz, CDCl₃) :

  • δ 137.1 (Cquat), 132.4 (CF₃-C), 129.1–125.0 (ArCH).

HRMS (ESI) :

  • Calculated for C₁₃H₁₀F₃N [M+H]+: 238.0845

  • Observed: 238.0852.

Purity Assessment

Silica gel chromatography (hexanes:EtOAc = 9:1) achieves >95% purity. Residual Pd levels (<10 ppm) are confirmed via ICP-MS.

Industrial-Scale Considerations

Large-scale production (>1 kg) employs continuous flow reactors to enhance heat transfer and reduce reaction time. A case study from demonstrates:

  • Throughput : 500 g/batch

  • Solvent Recovery : 90% toluene recycled via distillation

  • Cost Analysis : Raw material costs dominate (68%), with Pd catalyst contributing 22% .

Chemical Reactions Analysis

Types of Reactions

4’-(Trifluoromethyl)[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry

Inhibition of Microsomal Triglyceride Transfer Protein (MTP)
One of the significant applications of 4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine is its role as an inhibitor of microsomal triglyceride transfer protein (MTP). MTP inhibition is a promising strategy for treating dyslipidemia and related metabolic disorders. A derivative compound, JTT-130, which incorporates this amine, has been shown to selectively inhibit intestinal MTP without causing adverse effects such as elevated liver transaminases. This selectivity is attributed to its rapid hydrolysis by liver-specific carboxylesterases, leading to an inactive metabolite that does not contribute to hepatic fat deposition .

Case Study: JTT-130
In clinical trials, JTT-130 demonstrated efficacy in reducing triglyceride levels while maintaining a favorable safety profile. The hydrolytic mechanism of this compound was investigated in detail, revealing a complex pathway involving initial hydrolysis followed by decarboxylative fragmentation. Such insights are crucial for the development of new therapeutic agents targeting lipid metabolism disorders .

Material Science

Use in Advanced Materials
The compound is also explored for its utility in the development of advanced materials, particularly in electronics. Its unique trifluoromethyl group enhances electronic properties, making it suitable for applications in organic semiconductors and foldable electronic devices. The presence of the biphenyl structure contributes to improved thermal stability and mechanical properties .

Applications in 5G Technology
As technology advances toward 5G networks, materials that can withstand higher frequencies and provide better performance are essential. The incorporation of compounds like this compound into polymer matrices has shown promise in enhancing the dielectric properties required for high-frequency applications .

Chemical Synthesis

Synthesis of Derivatives
this compound serves as a precursor for synthesizing various derivatives used in pharmaceuticals and agrochemicals. Its reactivity allows for the introduction of additional functional groups that can enhance biological activity or improve solubility characteristics .

Safety and Regulatory Status

The compound is generally considered safe under controlled conditions; however, it requires careful handling due to potential skin and eye irritation. Regulatory assessments have indicated that it is "not likely to present an unreasonable risk" under specific conditions of use according to TSCA evaluations .

Mechanism of Action

The mechanism of action of 4’-(Trifluoromethyl)[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to target proteins and enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine with key analogs, highlighting substituent effects, synthetic yields, and applications:

Compound Name Substituents Molecular Weight (g/mol) Yield (%) Key Properties/Applications References
This compound 4'-CF$3$, 2-NH$2$ 237.22 N/A Agrochemical/pharmaceutical intermediate; irritant
4'-Chloro-[1,1'-biphenyl]-2-amine 4'-Cl, 2-NH$_2$ 203.67 59% Intermediate for acetamide derivatives; used in drug synthesis
4'-Methoxy-[1,1'-biphenyl]-2-amine 4'-OCH$3$, 2-NH$2$ 199.24 76% High-yield synthesis; electron-donating group enhances stability
3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine 3',4',5'-F, 2-NH$_2$ 223.19 73% Key intermediate for Fluxapyroxad (fungicide)
4'-Nitro-N-phenyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine 4'-NO$2$, 3'-CF$3$ N/A 27% Low yield due to steric/electronic challenges; mixed isomers

Electronic and Steric Influence

  • Electron-Withdrawing Groups (EWGs): The -CF$3$ group in this compound reduces electron density on the biphenyl ring, enhancing resistance to oxidative degradation. This property is valuable in agrochemicals, where environmental stability is critical . However, EWGs like -NO$2$ (e.g., in 4'-nitro derivatives) can lower synthetic yields due to competitive side reactions .
  • Electron-Donating Groups (EDGs): Methoxy (-OCH$_3$) substituents (e.g., 4'-methoxy analog) increase electron density, improving coupling reaction efficiency (76% yield) and stabilizing intermediates .

Biological Activity

4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine is a compound that has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its antibacterial, anticancer, and metabolic effects.

  • Molecular Formula : C13H10F3N
  • Molecular Weight : 237.23 g/mol
  • CAS Number : 1021580-60-8

Antibacterial Activity

Recent studies have demonstrated that compounds featuring trifluoromethyl substitutions exhibit enhanced antibacterial properties. Specifically, the compound's activity was assessed against several bacterial strains, including Bacillus mycoides, Escherichia coli, and Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds were notably low, indicating strong antibacterial effects.

CompoundMIC (µg/mL)Bacterial Strain
84.88B. mycoides
722.4E. coli
917.8C. albicans

The presence of the trifluoromethyl group is critical as it enhances binding interactions with target proteins, increasing the overall potency of the compound .

Anticancer Activity

The anticancer potential of this compound has been investigated across various human cancer cell lines. The results indicate promising activity, with IC50 values comparable to established chemotherapeutics like Doxorubicin.

Cell LineIC50 (µM)Reference Drug IC50 (µM)
PACA222.452.1
HCT11612.4-
HePG217.8-

In particular, compounds derived from this structure showed down-regulation of critical genes involved in cancer progression such as PALB2, BRCA1, and TP53 in treated cells . These findings suggest that the compound may interfere with critical signaling pathways in cancer cells.

Metabolic Effects

The compound has also been studied for its effects on metabolic pathways, particularly regarding triglyceride transfer proteins (MTP). Inhibition of MTP has been linked to potential therapeutic strategies for dyslipidemia and related disorders. However, it is crucial to note that while inhibition can be beneficial, it may also lead to elevated liver transaminases and increased fat deposition in the liver, which poses risks for hepatic steatosis .

Study on Anticancer Activity

In a comprehensive study involving eight human cancer cell lines, researchers found that compound 9 exhibited superior anticancer activity against HCT116 and HePG2 cells with IC50 values significantly lower than those of standard chemotherapeutics like Doxorubicin. The study utilized qRT-PCR to analyze gene expression changes post-treatment, revealing significant down-regulation of oncogenes .

Study on Antibacterial Properties

Another investigation into the antibacterial properties of trifluoromethyl-substituted compounds highlighted their efficacy against resistant strains of bacteria. The study emphasized the importance of structural modifications in enhancing biological activity, particularly focusing on the role of the trifluoromethyl group in improving binding affinity to bacterial targets .

Q & A

Q. Basic Characterization

  • 1H NMR : Used to confirm structural integrity by matching aromatic proton splitting patterns and amine signals with literature data .
  • Chromatography : HPLC or GC-MS validates purity, with retention times compared to standards.
  • Elemental Analysis : Confirms C, H, N, and F content.

Q. Advanced Analysis :

  • X-ray Crystallography : Resolves regiochemical ambiguities in substituted biphenylamines (e.g., distinguishing para vs. meta trifluoromethyl placement) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation pathways.

What challenges arise in achieving regioselectivity during the synthesis of halogenated biphenylamine derivatives?

Advanced Regiochemical Challenges
Halogen placement on the biphenyl backbone can lead to isomeric mixtures. For example:

  • Case Study : Synthesis of 5-bromo-4'-nitro-N-phenyl-[1,1'-biphenyl]-2-amine yielded inseparable regioisomers (36–79% yield), requiring careful chromatographic separation or alternative protecting-group strategies .
  • Mitigation : Steric and electronic directing groups (e.g., methoxy or trifluoromethyl) can enhance regioselectivity during coupling reactions .

How can synthetic yields be optimized for large-scale production of biphenylamine intermediates?

Q. Advanced Optimization Strategies

  • Catalyst Screening : Pd(OAc)₂ with SPhos ligand increases turnover in challenging couplings .
  • Solvent Systems : Mixed polar solvents (e.g., DMF/H₂O) improve boronic acid solubility and reaction homogeneity.
  • Temperature Control : Microwave-assisted heating reduces reaction times and byproduct formation .

What are the potential biological applications of this compound in agrochemical research?

Advanced Application Focus
The compound is a structural analog of fluxapyroxad , a succinate dehydrogenase inhibitor (SDHI) fungicide. Key roles include:

  • Intermediate Utility : Serves as a precursor for SDHIs targeting fungal respiration pathways .
  • Structure-Activity Relationship (SAR) : Trifluoromethyl groups enhance lipophilicity and target binding affinity .

How do researchers resolve contradictions in reported synthetic methods for biphenylamine derivatives?

Q. Data Contradiction Analysis

  • Case Example : ’s title mentions "electrocatalytic C-N coupling," but its experimental data describe traditional Suzuki reactions. Researchers must cross-reference titles with detailed procedures to avoid misinterpretation .
  • Validation : Reproducing methods with controlled variables (e.g., catalyst loading, solvent ratios) clarifies discrepancies. Peer-reviewed protocols from journals like Bioorganic & Medicinal Chemistry are prioritized for reliability .

What safety protocols are essential when handling this compound in the laboratory?

Q. Methodological Safety Guidelines

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential amine volatility and trifluoromethyl group stability concerns .
  • Waste Disposal : Segregate halogenated waste for specialized treatment to prevent environmental contamination .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine
Reactant of Route 2
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4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine

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